An In-depth Technical Guide to Ethylurea (CAS: 625-52-5)
An In-depth Technical Guide to Ethylurea (CAS: 625-52-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylurea (CAS No. 625-52-5), also known as N-ethylurea, is a simple urea (B33335) derivative with significant applications across various scientific and industrial sectors.[1] Its versatile chemical nature makes it a valuable building block in the synthesis of pharmaceuticals and pesticides.[2][3] Furthermore, ethylurea exhibits biological activity as a plant growth regulator.[2] This technical guide provides a comprehensive overview of the core properties of ethylurea, including its physicochemical characteristics, spectral data, synthesis and purification protocols, and its role in chemical synthesis and biological pathways.
Physicochemical Properties
The physical and chemical properties of ethylurea are summarized in the table below. It is a colorless to beige solid that is soluble in water and methanol.[2][3] The reported values for its melting and boiling points vary across different sources, reflecting potential differences in purity and measurement conditions.
| Property | Value | References |
| Molecular Formula | C₃H₈N₂O | [2] |
| Molecular Weight | 88.11 g/mol | [2] |
| Appearance | White to beige crystalline solid | [2] |
| Melting Point | 87 - 97 °C | [3] |
| Boiling Point | 136.3 - 258 °C at 760 mmHg | [3] |
| Density | 1.005 - 1.213 g/cm³ | [3] |
| Water Solubility | 0.1 - 100 mg/mL | [2][3] |
| pKa | 14.39 ± 0.46 (Predicted) | [3] |
| Flash Point | 93 - 93.4 °C (closed cup) | [3] |
| LogP | -0.7 | [3] |
Spectral Data
The following table summarizes key spectral data for ethylurea, which are crucial for its identification and characterization.
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl group (CH₃ and CH₂) and the amine protons (NH and NH₂). |
| ¹³C NMR | Resonances for the carbonyl carbon and the two carbons of the ethyl group. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching, C=O (carbonyl) stretching, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of ethylurea, along with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of Ethylurea
A common method for the laboratory-scale synthesis of ethylurea involves the reaction of ethylamine (B1201723) with urea in a suitable solvent.[2]
Materials:
-
Urea
-
Ethylamine (aqueous solution)
-
Water
Procedure:
-
In a reaction kettle, combine toluene and urea.
-
Seal the vessel and begin stirring while heating the mixture to a specified temperature.
-
Introduce a quantitative amount of ethylamine into the reaction mixture.
-
Continue stirring for 30 minutes after the addition of ethylamine is complete.
-
Cool the reaction mixture to 40-50 °C.
-
Transfer the mixture to a crystallization vessel and continue cooling to 0-5 °C to induce crystallization.
-
Collect the precipitated white, scaly crystals of ethylurea by filtration.
-
Dry the product to obtain the final compound.[2]
Purification by Recrystallization
Ethylurea can be purified by recrystallization from a mixed solvent system of ethanol and water.[2]
Materials:
-
Crude Ethylurea
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
Dissolve the crude ethylurea in a minimal amount of a hot ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water.
-
Dry the purified crystals under vacuum at room temperature.[2]
Synthesis of a Pharmaceutical Intermediate: 1-(2-Chloroethyl)-3-cyclohexylurea (for Lomustine Synthesis)
Note: The synthesis of Lomustine itself involves the nitrosation of this intermediate, a hazardous step requiring specialized procedures. The following is a representative procedure for the synthesis of the urea intermediate.
Materials:
-
1-chloro-2-isocyanatoethane
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
In a continuous flow reactor, a stream of cyclohexylamine and 1-chloro-2-isocyanatoethane in THF is mixed with a stream of triethylamine in THF.
-
The reaction mixture is passed through the reactor at a controlled temperature (e.g., 50 °C) and residence time (e.g., 1 minute) to facilitate the carbamoylation reaction.
-
The output from the reactor contains the product, 1-(2-chloroethyl)-3-cyclohexylurea.[4][5]
-
Subsequent purification steps, such as extraction and crystallization, are required to isolate the pure intermediate.[4]
Gibberellin Biosynthesis Inhibition Bioassay
Ethylurea is known to inhibit the biosynthesis of gibberellins (B7789140), a class of plant hormones.[2] The following is a general bioassay protocol that can be adapted to test the inhibitory effect of ethylurea.
Materials:
-
Barley half-seeds (embryo removed)
-
Ethylurea solutions of varying concentrations
-
Gibberellic acid (GA₃) solution (as a positive control)
-
Control solution (without ethylurea or GA₃)
-
Starch solution
-
Iodine solution
-
Spectrophotometer
Procedure:
-
Incubate barley half-seeds in solutions containing different concentrations of ethylurea for a set period. Include positive (GA₃) and negative (no treatment) controls.
-
After incubation, add a starch solution to each sample. The α-amylase produced by the aleurone layer of the seeds in response to gibberellins will digest the starch.
-
After a defined incubation period with starch, add an iodine solution. Iodine reacts with starch to produce a blue-black color.
-
Measure the absorbance of the solution using a spectrophotometer. A lower absorbance indicates greater starch digestion and thus higher α-amylase activity (and less inhibition by ethylurea).
-
The degree of inhibition can be quantified by comparing the absorbance of the ethylurea-treated samples to the controls.[6][7][8]
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of Ethylurea.
Role in Pesticide Synthesis (Cymoxanil)
Caption: Role of Ethylurea in the synthesis of the fungicide Cymoxanil.
Inhibition of Gibberellin Biosynthesis Pathway
Caption: Inhibition of the gibberellin biosynthesis pathway by Ethylurea.
Safety and Handling
Ethylurea should be handled with care in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause respiratory irritation.[3]
Personal Protective Equipment (PPE):
-
Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin: Wear suitable protective gloves to prevent skin exposure.
-
Clothing: Wear appropriate protective clothing.
-
Respirators: Use a NIOSH/MSHA-approved respirator when working in areas with inadequate ventilation.
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible substances such as oxidizing agents.
First Aid:
-
Eyes: Flush with plenty of water for at least 15 minutes.
-
Skin: Flush with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Do not induce vomiting.
-
Inhalation: Move to fresh air immediately.
In all cases of exposure, seek immediate medical attention.
References
- 1. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. cdn.websites.hibu.com [cdn.websites.hibu.com]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. The bioassay of gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ableweb.org [ableweb.org]
- 8. The bioassay of gibberellins | Semantic Scholar [semanticscholar.org]
